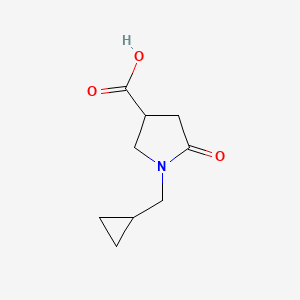

1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid

Overview

Description

The compound “1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains a cyclopropylmethyl group, which is a chemical structure derived from cyclopropane . Cyclopropane is a cycloalkane with the molecular formula (CH2)3, consisting of three methylene groups (CH2) linked to each other to form a triangular ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific molecular structure. Without more specific information on “1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid”, it’s difficult to provide an analysis of its properties .Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the utility of 5-oxopyrrolidine-3-carboxylic acids in synthesizing novel heterocyclic systems, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems. These compounds exhibit predicted biological activities, indicating their potential in drug development and other bioactive material applications (Kharchenko, Detistov, & Orlov, 2008).

Antioxidant Activity

Derivatives of 5-oxopyrrolidine-3-carboxylic acid, such as those containing chloro, hydroxyl, and amino substituents, have been synthesized and found to possess potent antioxidant activities. Some derivatives exhibited higher antioxidant activity than well-known antioxidants like ascorbic acid, highlighting their potential in oxidative stress-related therapeutic applications (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).

Anticancer and Antimicrobial Activity

Novel 5-oxopyrrolidine derivatives have been synthesized with promising anticancer and antimicrobial activities. Certain compounds showed significant potency against A549 cancer cells and multidrug-resistant Staphylococcus aureus strains, suggesting the potential of these scaffolds in developing new therapeutic agents targeting cancer and resistant bacterial infections (Kairytė, Grybaitė, Vaickelionienė, Sapijanskaitė-Banevič, Kavaliauskas, & Mickevičius, 2022).

Biological Activity Characterization

The synthesis of polysubstituted pyrrolidinones incorporating both a pyrrolidinone part and other nitrogen-containing heterocyclic fragments has opened avenues in pharmacological research. These compounds hold potential for various biological activities, offering a rich area for future drug discovery and development efforts (Burdzhiev & Stanoeva, 2008).

Mechanism of Action

Target of Action

Cyclopropane derivatives are known to interact with various biological targets, depending on their specific structure and functional groups .

Mode of Action

Cyclopropane derivatives are known to undergo reactions such as free radical bromination and nucleophilic substitution . The cyclopropyl group can also participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

Cyclopropane fatty acids are known to be involved in various biochemical pathways in plants .

Result of Action

Cyclopropane derivatives are known to have various effects depending on their specific structure and functional groups .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid. Factors such as temperature, pH, and the presence of other substances can affect the stability and reactivity of the compound .

Safety and Hazards

properties

IUPAC Name |

1-(cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c11-8-3-7(9(12)13)5-10(8)4-6-1-2-6/h6-7H,1-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOBEVSXRVFHEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CC(CC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyclopropylmethyl)-5-oxopyrrolidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(17-Amino-5,13,14,16-tetrahydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3038191.png)

![[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone](/img/structure/B3038201.png)